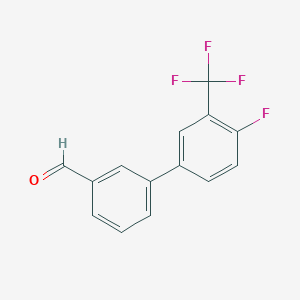

5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

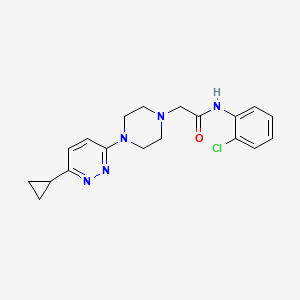

5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide, also known as MNMC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MNMC belongs to the class of nitroaromatic compounds, which have been extensively studied for their biological activities.

Wissenschaftliche Forschungsanwendungen

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, like 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in converting plant biomass into valuable chemicals for the chemical industry. These derivatives serve as alternative feedstocks, potentially replacing non-renewable hydrocarbon sources. The synthesis of HMF from plant feedstocks and its use in producing monomers, polymers, fuels, solvents, and pharmaceuticals highlight the versatility and sustainability of furan derivatives in scientific research and industrial applications (Chernyshev et al., 2017).

Biocatalytic Valorization of Furans

The inherent instability of biogenic furans like furfural and 5-hydroxymethylfurfural poses challenges for their synthetic modifications. Biocatalysis offers a high-selectivity and environmentally friendly alternative for upgrading furans, supporting the sustainable production of chemicals and materials from renewable resources. This approach demonstrates the potential for biocatalytic processes in enhancing the ecological footprint of furan valorization (Domínguez de María & Guajardo, 2017).

Catalytic Conversion of Carbohydrates to Furanic Derivatives

Choline chloride has been explored as a solvent in the conversion of carbohydrates to furanic derivatives like 5-hydroxymethylfurfural (HMF) and furfural. This solvent can enhance selectivity towards HMF by a stabilizing effect and allows the conversion of highly concentrated feeds. The review of studies in this area presents the advantages and challenges of using choline chloride, highlighting the need for improved product extraction methods from these solvent systems (Jérôme & Vigier, 2017).

Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals

The Diels-Alder reaction involving furanic compounds derived from renewable resources is crucial for the production of fine chemicals and materials. Furfural and 5-hydroxymethylfurfural, obtained from plant biomass, are key biobased furans acting as "platform chemicals." This review underscores the significance of the Diels-Alder reaction in green chemistry, offering an atom-economic pathway for synthesizing valuable products from biobased furans (Galkin & Ananikov, 2021).

Eigenschaften

IUPAC Name |

5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6/c1-25-13-5-3-12(4-6-13)20-19(22)18-10-9-17(27-18)15-8-7-14(26-2)11-16(15)21(23)24/h3-11H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAMGRPRXGRCMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567368.png)

![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2567372.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2567379.png)

![1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid](/img/structure/B2567385.png)

![(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B2567387.png)